molecular formula C11H13BrN4 B13869218 1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine

1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine

Katalognummer: B13869218
Molekulargewicht: 281.15 g/mol
InChI-Schlüssel: ANDUAWQBNVMEEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that features a bromine atom, a cyclopentyl group, and an imidazo[1,5-a]pyrazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and an aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the Cyclopentyl Group: This step involves the alkylation of the imidazo[1,5-a]pyrazine core with a cyclopentyl halide under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The imidazo[1,5-a]pyrazine core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar imidazo core but different substitution patterns.

    Imidazo[1,5-a]pyrimidine: Shares the imidazo core but has a pyrimidine ring instead of a pyrazine ring.

    Pyrazolo[1,5-a]pyrimidine: A related compound with a pyrazolo core and a pyrimidine ring.

Uniqueness

1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern, which includes a bromine atom and a cyclopentyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H13BrN4

Molekulargewicht

281.15 g/mol

IUPAC-Name

1-bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C11H13BrN4/c12-9-8-10(13)14-5-6-16(8)11(15-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,13,14)

InChI-Schlüssel

ANDUAWQBNVMEEG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C2=NC(=C3N2C=CN=C3N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.